molecular formula C21H18FN3O2S2 B2383111 (Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 840485-07-6

(Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2383111
CAS RN: 840485-07-6
M. Wt: 427.51
InChI Key: VZIMNXYFUSFIEF-GDNBJRDFSA-N
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Description

(Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H18FN3O2S2 and its molecular weight is 427.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalysis and Fluorescence Imaging

The compound’s unique structure, combining a thiazole ring with a vinyl group, makes it an excellent candidate for photocatalytic applications. Researchers have explored its potential as a photosensitizer in photoredox reactions, where it absorbs light and transfers energy to other molecules, initiating chemical transformations . Additionally, its fluorescence properties allow for bioimaging and tracking cellular processes.

Anticancer Agents

The presence of the thiazole moiety and the cyano group suggests potential antitumor activity. Researchers have investigated its cytotoxic effects against cancer cell lines, particularly due to its ability to interfere with cellular processes or inhibit specific enzymes . Further studies are needed to explore its mechanism of action and optimize its efficacy.

PPAR Agonists

The compound’s ethyl ester group and thiazole ring configuration resemble known PPAR (peroxisome proliferator-activated receptor) agonists. PPARs play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. Investigating its binding affinity and activation of PPAR isoforms (α, γ, and δ) could lead to potential therapeutic applications in metabolic disorders and cardiovascular diseases .

HIV-1 Protease Inhibitors

Given its structural resemblance to known HIV-1 protease inhibitors, this compound might exhibit antiviral activity. Researchers have explored similar analogs for their ability to inhibit viral proteases, essential for viral replication. Further studies could assess its potency, selectivity, and safety profile .

Pyrano[2,3-d]pyrimidine Derivatives

By reacting this compound with various reagents, it can serve as a precursor for synthesizing pyrano[2,3-d]pyrimidine derivatives. These scaffolds have diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Researchers have successfully obtained new derivatives, expanding the chemical space for drug discovery .

Crystal Engineering and Supramolecular Chemistry

The crystal structure analysis of this compound reveals interesting hydrogen bonding interactions (N–H···N, N–H···O, C–H···F, and C–H···π). Researchers in crystal engineering and supramolecular chemistry can explore its packing arrangements, intermolecular forces, and crystal lattice properties. Such insights contribute to designing novel materials with tailored properties .

properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S2/c1-4-27-21(26)18-12(2)13(3)29-20(18)24-10-15(9-23)19-25-17(11-28-19)14-5-7-16(22)8-6-14/h5-8,10-11,24H,4H2,1-3H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIMNXYFUSFIEF-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

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